molecular formula C14H16ClN3OS B3461705 N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide

N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide

Cat. No.: B3461705
M. Wt: 309.8 g/mol
InChI Key: WRHZAXORGLUOAO-UHFFFAOYSA-N
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Description

N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and an acetamide moiety, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through nucleophilic aromatic substitution reactions.

    Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors for better control over reaction conditions and yields. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the chlorophenyl group are key structural elements that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide
  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide
  • N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the thiadiazole ring. The tert-butyl group in N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide provides steric hindrance and influences the compound’s reactivity and binding properties.
  • Reactivity: The presence of different substituents can affect the compound’s reactivity in chemical reactions, such as oxidation and substitution.
  • Biological Activity: Variations in the substituents can lead to differences in biological activity, making each compound unique in its potential applications.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c1-14(2,3)12-17-18-13(20-12)16-11(19)8-9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHZAXORGLUOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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